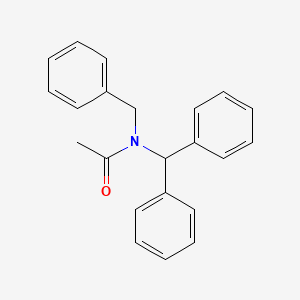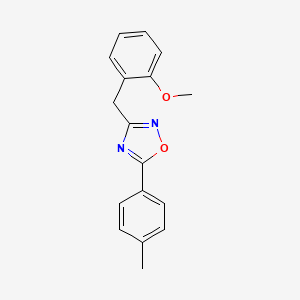![molecular formula C21H16N4O B6113253 N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide](/img/structure/B6113253.png)
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide, also known as PPNH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a hydrazone derivative of 2-naphthohydrazide and contains a pyrazole ring in its structure.
Mecanismo De Acción
The exact mechanism of action of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various signaling pathways and enzymes involved in the pathogenesis of cancer, inflammation, and neurodegenerative diseases. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and upregulating proapoptotic proteins. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has also been shown to inhibit the expression of proinflammatory cytokines such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to improve its pharmacological properties. However, N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. Moreover, its potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide. One area of interest is the development of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide derivatives with improved pharmacological properties such as increased water solubility and reduced toxicity. Another area of research is the investigation of the potential use of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide as a diagnostic tool for cancer and neurodegenerative diseases. Moreover, the molecular targets of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide need to be further elucidated to better understand its mechanism of action. Finally, the in vivo efficacy and safety of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide need to be evaluated in preclinical and clinical studies before it can be used as a therapeutic agent.
Métodos De Síntesis
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide can be synthesized by the condensation reaction between 2-naphthohydrazide and 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antitumor, anti-inflammatory, and antioxidant activities. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(18-11-10-15-6-4-5-9-17(15)12-18)25-23-14-19-13-22-24-20(19)16-7-2-1-3-8-16/h1-14H,(H,22,24)(H,25,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKMIQDUMBQGHL-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-6-methyl-3-{2-[4-(methylthio)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-2H-pyran-2-one](/img/structure/B6113182.png)
![1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6113187.png)
![2-{1-(3,4-difluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113199.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B6113205.png)

![3-[2-(ethylthio)ethyl] 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6113222.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6113232.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methoxy-2-furamide](/img/structure/B6113242.png)
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide](/img/structure/B6113252.png)

![10-butyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6113260.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-furamide](/img/structure/B6113274.png)
